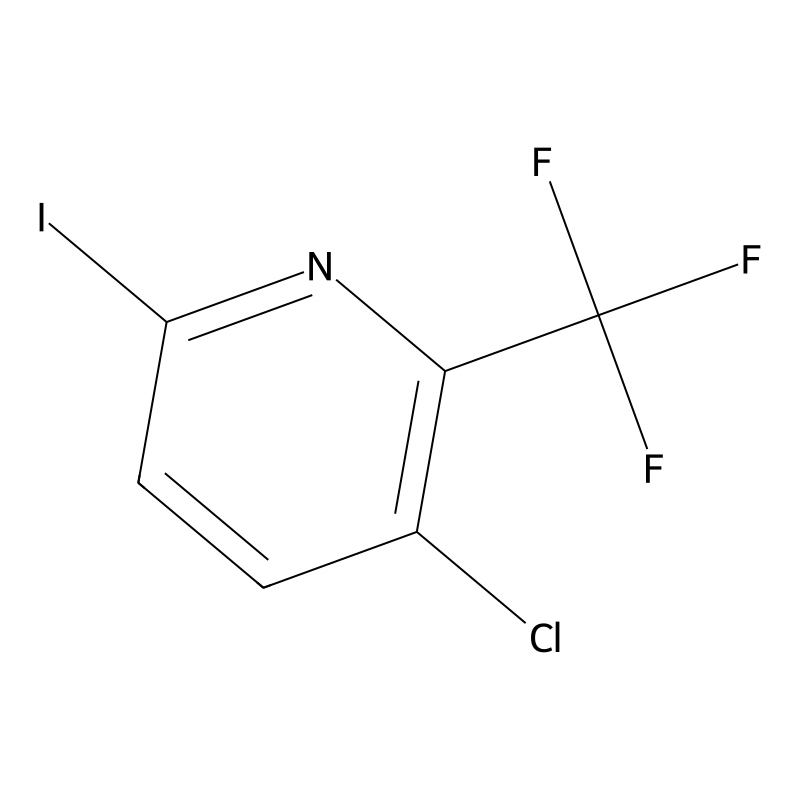

3-Chloro-6-iodo-2-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-6-iodo-2-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H2ClF3IN. It features a pyridine ring substituted with chlorine, iodine, and a trifluoromethyl group, which imparts unique chemical properties. The trifluoromethyl group enhances lipophilicity, making the compound more effective in penetrating biological membranes. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agrochemicals.

Precursor for Medicinal Chemistry

The introduction of various functional groups on the pyridine ring allows for further chemical modifications. This could be useful in the development of new pharmaceuticals as halogenated pyridines are known to exhibit a wide range of biological activities [].

Material Science Applications

Halogenated pyridines can be used as building blocks in the synthesis of functional materials. The specific properties of 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine, particularly the presence of the bulky iodine atom, could be advantageous in designing materials with unique electronic or luminescent properties.

Radiopharmaceuticals

Iodine-123 is a common radioisotope used in medical imaging techniques like single-photon emission computed tomography (SPECT). The presence of iodine in 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine could be useful if the molecule can be designed to target specific tissues in the body for imaging purposes.

- Substitution Reactions: The iodine atom can be substituted by nucleophiles under specific conditions, allowing for the formation of various derivatives.

- Electrophilic Aromatic Substitution: The presence of the electron-withdrawing trifluoromethyl group influences the reactivity of the aromatic ring.

- Coupling Reactions: Utilizing palladium catalysts, this compound can participate in coupling reactions to synthesize more complex molecules.

These reactions enable the modification of the compound for various applications in research and industry.

The biological activity of 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine is noteworthy due to its ability to interact with specific molecular targets. The trifluoromethyl group increases its lipophilicity, enhancing its potential as a pharmacological agent. It has been studied for its enzyme inhibition properties and may serve as a probe in biochemical assays. The compound's structural features suggest it could modulate various biochemical pathways, making it a candidate for further research in medicinal chemistry.

The synthesis of 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine typically involves several steps:

- Starting Material: The synthesis often begins with 3-chloro-2-(trifluoromethyl)pyridine as a precursor.

- Iodination: Iodine is introduced through electrophilic iodination, which can be performed using iodine monochloride or other iodinating agents.

- Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain a high-purity final product.

The exact conditions (temperature, solvent) can vary based on the desired yield and purity.

3-Chloro-6-iodo-2-(trifluoromethyl)pyridine has diverse applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic effects.

- Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its biological activity.

- Chemical Research: It acts as a building block for synthesizing more complex organic molecules in laboratory settings.

These applications highlight its versatility and importance in both industrial and research contexts.

Interaction studies involving 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine focus on its binding affinity to various biological targets. Research indicates that it may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways. Such studies are crucial for understanding its potential therapeutic roles and guiding future drug development efforts.

Several compounds share structural similarities with 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine, including:

- 2-Chloro-6-(trifluoromethyl)pyridin-3-ol: This compound features a hydroxyl group instead of iodine, altering its reactivity and biological properties.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | Hydroxyl group at position 5 | Different reactivity due to hydroxyl substitution |

| 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | Iodine at position 4 | Varying electrophilic properties |

| 3-Chloro-5-iodo-2-(trifluoromethyl)pyridine | Iodine at position 5 | Similar halogenation but different substitution sites |

The uniqueness of 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine lies in the specific arrangement of its substituents, which influences its chemical reactivity and biological activity compared to these similar compounds. Its ability to participate in diverse

The synthesis of 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine through halogen exchange reactions represents a fundamental approach in heterocyclic chemistry, leveraging the differential reactivity of halogen substituents on the pyridine ring [1] [2]. The halogen dance phenomenon, first observed in pyridine systems, provides a mechanistic framework for understanding these transformations [3].

Direct Halogenation Approaches

Traditional electrophilic halogenation of pyridines requires harsh conditions due to the electron-deficient nature of the pyridine ring [4] [5]. The regioselectivity of halogenation follows the electron density distribution, with the 3-position showing maximum electron density compared to 2 and 4 positions [5]. For trifluoromethyl-substituted pyridines, the strong electron-withdrawing effect of the trifluoromethyl group further deactivates the ring toward electrophilic attack [1].

Vapor-phase halogenation reactions utilizing chlorine gas at elevated temperatures have been employed for similar trifluoromethylpyridine derivatives [1]. The simultaneous vapor-phase chlorination and fluorination approach, operating at temperatures exceeding 300°C with transition metal-based catalysts such as iron fluoride, demonstrates the harsh conditions typically required [1].

Halogen-Dance Mechanisms

The halogen dance reaction, involving base-catalyzed halogen migration, provides an alternative pathway for accessing specific substitution patterns [3]. These rearrangements typically proceed through 1,2-halogen shifts, enabling the synthesis of 1,3-disubstituted and 1,2,3-trisubstituted pyridines [3]. The mechanism involves deprotonation at positions adjacent to halogen substituents, followed by intramolecular halogen migration [3].

Recent studies have demonstrated that halogen migrations in pyridines can be controlled through careful selection of base and reaction conditions [3]. Lithium diisopropylamide and n-butyllithium have emerged as preferred bases for these transformations, with reaction temperatures typically maintained between -78°C and room temperature [3].

Sequential Halogenation Strategies

Multi-step halogenation sequences allow for the systematic introduction of different halogen atoms at specific positions [2] [6]. The Zincke imine intermediate approach has proven particularly effective for regioselective halogenation of pyridines [6]. This methodology involves ring-opening of pyridines to form acyclic Zincke imine intermediates, which undergo highly regioselective halogenation under mild conditions [6].

The mechanistic pathway for Zincke imine halogenation involves electrophilic addition followed by deprotonation, with N-halosuccinimides serving as effective halogenating agents [6]. The regioselectivity-determining step can be modified by the nature of the halogen electrophile, providing synthetic flexibility [6].

Catalytic Cross-Coupling Strategies

Cross-coupling reactions represent the most versatile approach for constructing complex pyridine derivatives, including 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine [7] [8] [9]. The differential reactivity of halogen substituents enables site-selective functionalization through careful catalyst and condition selection [7].

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura reaction has emerged as the preeminent method for carbon-carbon bond formation in pharmaceutical synthesis [10] [11]. However, conventional boronic acid reagents often fail when applied to pyridine substrates, particularly 2-substituted pyridines, due to poor stability and low reaction efficiency [8] [9].

Recent advances have demonstrated that pyridine sulfinates serve as superior nucleophilic coupling partners compared to traditional boronic acids [8] [9]. These reagents exhibit exceptional stability as bench-stable solid reagents and demonstrate efficient cross-coupling with both aryl bromides and aryl chlorides [8] [9]. The desulfinylative cross-coupling process shows remarkable scope, enabling access to challenging medicinally relevant linked pyridine-heterocycle building blocks [9].

| Coupling Partner | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|

| Aryl Bromides | Palladium(II) acetate, Tricyclohexylphosphine, Potassium carbonate, 150°C | 65-92% | [9] |

| Aryl Chlorides | Palladium(II) acetate, Tricyclohexylphosphine, Potassium carbonate, 150°C | 58-85% | [9] |

| Heteroaryl Halides | Modified conditions with extended reaction times | 45-78% | [9] |

Stille Coupling Methodologies

The Stille reaction provides an alternative cross-coupling approach utilizing organotin reagents [12]. The reaction involves coupling of organotin compounds with halide electrophiles in the presence of palladium catalysts [12]. The stability of organostannanes to air and moisture makes them practical reagents, though toxicity concerns limit their application [12].

For pyridine substrates, the Stille coupling demonstrates broad functional group tolerance and operates under relatively mild conditions [12]. The mechanism proceeds through oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the organotin reagent and reductive elimination to form the coupled product [12].

Negishi Cross-Coupling Systems

The Negishi coupling utilizes organozinc reagents and has shown particular promise for fluorinated and trifluoromethyl-substituted aromatics [13]. Continuous-flow methodology has enabled highly regioselective arylation of fluoro- and trifluoromethyl-substituted pyridines through telescoped metalation, zincation, and Negishi cross-coupling sequences [13].

The precise temperature control afforded by continuous-flow technology allows efficient preparation of arylated products in high yields with short residence times [13]. This approach has proven especially valuable for trifluoromethyl-substituted substrates, where conventional batch conditions often lead to decomposition [13].

Site-Selective Cross-Coupling Strategies

The challenge of site-selective cross-coupling in polyhalogenated pyridines has been addressed through various strategies [7]. Electronic effects, steric hindrance, and directing group control can influence selectivity [7]. Ligand-controlled selectivity represents an emerging approach, where phosphine ligands modulate the reactivity of different halogen substituents [7].

Recent studies have demonstrated that the oxidative addition step in cross-coupling reactions can be controlled through catalyst design [7]. The relative rates of oxidative addition to different carbon-halogen bonds depend on both electronic and steric factors, with iodine typically showing higher reactivity than chlorine [7].

Solvent Systems and Reaction Condition Optimization

The optimization of reaction conditions for pyridine synthesis requires systematic evaluation of multiple parameters including solvent selection, temperature, pressure, and reagent stoichiometry [14] [15]. Design of experiments approaches have proven particularly valuable for identifying optimal conditions [15].

Solvent Effect Studies

Solvent selection profoundly influences both reaction rate and selectivity in pyridine synthesis [14] [16]. Dimethylformamide serves multiple roles beyond solvent function, acting as a reagent in various transformations [16]. The dual functionality of dimethylformamide as both solvent and carbon source has been exploited in methylenation reactions [16].

Dichloromethane has emerged as a preferred solvent for many pyridine functionalizations due to its ability to dissolve both organic substrates and inorganic bases [14]. Comparative studies have shown that dichloromethane provides superior yields compared to dimethylformamide, N-methyl-2-pyrrolidinone, dioxane, and tetrahydrofuran for sulfonylation reactions [14].

| Solvent | Yield (%) | Selectivity Ratio | Reaction Time | Reference |

|---|---|---|---|---|

| Dichloromethane | 58 | >50:1 | 10 hours | [14] |

| Dimethylformamide | 23 | >50:1 | 10 hours | [14] |

| N-methyl-2-pyrrolidinone | 27 | >50:1 | 10 hours | [14] |

| Tetrahydrofuran | 40 | >50:1 | 10 hours | [14] |

| Dioxane | 18 | >50:1 | 10 hours | [14] |

Temperature and Pressure Optimization

Temperature control represents a critical parameter in pyridine synthesis, particularly for halogenation reactions [17] [18]. High-pressure studies of pyridine have revealed multiple crystalline polymorphs, with phase transitions occurring under different pressure conditions [18]. The structural changes under pressure influence reactivity patterns and can be exploited for selective transformations [18].

Vapor-phase reactions at elevated temperatures have proven effective for large-scale halogenation processes [17]. The halogenation of pyridines using phosphorus oxyhalides requires careful temperature control, with preheating conducted at atmospheric pressure between 80-110°C, followed by sealed vessel heating at 180-230°C under autogenous pressure [17].

Catalyst Loading and Base Selection

Catalyst optimization studies have demonstrated that minimal catalyst loadings can achieve high conversion rates when properly optimized [14]. For 4-dimethylaminopyridine-catalyzed reactions, optimal loading was determined to be 1 mol%, with higher loadings showing diminishing returns [14].

Base selection significantly influences both reaction rate and product distribution [14]. Comparative studies of organic and inorganic bases revealed that pyridine itself often serves as the optimal base for pyridine functionalization reactions [14]. Alternative bases such as potassium carbonate, sodium carbonate, and triethylamine frequently led to increased formation of bissulfonylated by-products [14].

Concentration Effects and Stoichiometry

Reaction concentration profoundly affects both yield and selectivity in pyridine synthesis [14]. Systematic optimization revealed that concentrations of 0.5 mol/L provide optimal results for many transformations, representing a balance between reaction rate and side-product formation [14].

Stoichiometric optimization typically requires careful balance between conversion and selectivity [14]. Excess electrophilic reagents often lead to overreaction and decreased yields of desired mono-substituted products [14]. The optimal equivalents of pyridine base was determined to be 2.5 equivalents for sulfonylation reactions, providing 98% yield under optimized conditions [14].

Purification Techniques and Yield Enhancement

The purification of pyridine derivatives requires specialized techniques due to their basic nature and potential for complex formation [19] [20] [21]. Effective purification strategies are essential for achieving high-purity products suitable for further synthetic transformations [19].

Chromatographic Purification Methods

Flash chromatography represents the most widely used purification technique for pyridine derivatives [22] [23]. The technique operates at pressures of 50-200 psi, providing rapid separations compared to traditional gravity column chromatography [22]. Silica gel with mesh 230-400 (40-63 μm particle size) serves as the preferred stationary phase [23].

The optimization of chromatographic conditions requires careful consideration of the Rf difference between compounds to be separated [23]. Easy separations typically employ a silica gel to sample ratio of 30:1, while difficult separations require higher ratios and extended chromatography times [23]. Flow rates may range from 10 mL/min to over 300 mL/min depending on the scale and complexity of the separation [23].

Gas chromatographic analysis using specialized columns designed for amine separation has proven effective for monitoring pyridine derivatives [24]. The Agilent CP-Wax 51 for Amines column successfully separates pyridine and seven other amines within eight minutes using temperature programming from 70°C to 240°C [24].

Crystallization and Recrystallization Strategies

Recrystallization techniques have been adapted for pyridine derivatives with particular attention to thermal effects [25]. The crystallization behavior of pyridine-containing systems can be controlled through temperature management and solvent selection [25]. Zone-melting crystallization methods, traditionally used for atomic and molecular systems, have been successfully applied to pyridine derivatives to produce large, high-purity crystals [25].

The process involves creating a narrow molten zone within the crystalline material and slowly moving this zone to achieve purification [25]. Crystallization rates must be carefully controlled, with optimal rates around 33 μm/s for centimeter-sized crystal formation [25]. Slower crystallization rates (approximately 0.1 μm/s) enable exclusion of impurity particles from the crystal matrix [25].

Alkali Treatment Purification

Industrial-scale purification of pyridine involves alkali treatment followed by distillation [19]. This approach effectively removes impurities such as imines and aldehydes that commonly contaminate crude pyridine [19]. The treatment involves adding predetermined amounts of base to crude pyridine, followed by uniform stirring at controlled temperatures [19].

Optimal alkali treatment conditions employ sodium hydroxide or potassium hydroxide at concentrations of 10-70 wt% in aqueous solution [19]. Treatment temperatures between 40-115°C for 1-10 hours provide effective purification without excessive energy consumption [19]. The mechanism involves condensation of aldehydes into high-boiling point compounds, facilitating separation during subsequent distillation [19].

| Base Type | Concentration (wt%) | Temperature (°C) | Time (hours) | Purity Improvement | Reference |

|---|---|---|---|---|---|

| Sodium hydroxide | 48 | 40 | 4 | 99.53% to 99.7% | [19] |

| Potassium hydroxide | 10-70 | 40-115 | 1-10 | Variable | [19] |

| Sodium carbonate | 5-90 | 40-115 | 1-10 | Moderate | [19] |

High-Performance Liquid Chromatographic Analysis

Analytical methods for pyridine derivatives utilize specialized stationary phases designed for basic compounds [20]. Mixed-mode columns combining reversed-phase and ion-exchange mechanisms provide effective retention and separation of pyridines [20]. The Primesep 100 column system employs a gradient method with water, acetonitrile, and sulfuric acid buffer, enabling detection at UV 250 nm with limits of detection as low as 5 ppb [20].

Yield Enhancement Strategies

Yield optimization requires systematic evaluation of all reaction parameters through designed experimental approaches [15]. Statistical experimental design methods enable identification of optimal conditions while minimizing the number of required experiments [15]. Face-centered central composite designs have proven particularly effective for pyridine synthesis optimization [15].

The implementation of continuous monitoring techniques allows real-time optimization of reaction conditions [15]. Reaction progress kinetic analysis provides quantitative understanding of reaction mechanisms and enables identification of rate-limiting steps [15]. This approach has proven valuable for scale-up considerations and process development [15].